3-Pentadecylveratrole

Description

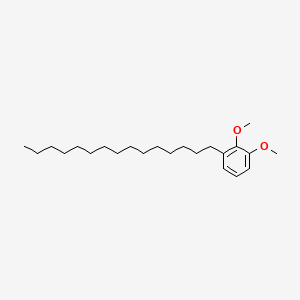

3-Pentadecylveratrole (PDV), systematically named 1,2-dimethoxy-3-pentadecylbenzene, is a synthetic derivative of urushiol, a natural compound found in poison ivy and lacquer trees. Structurally, PDV comprises a benzene ring substituted with two methoxy groups at positions 1 and 2 and a pentadecyl (C15) alkyl chain at position 3 . It is closely related to 3-pentadecylcatechol (PDC), where catechol (1,2-dihydroxybenzene) replaces the dimethoxy groups. PDV is primarily studied for its metabolic behavior and absorption in biological systems, as evidenced by rodent models investigating its pharmacokinetics .

Properties

CAS No. |

7461-75-8 |

|---|---|

Molecular Formula |

C23H40O2 |

Molecular Weight |

348.6 g/mol |

IUPAC Name |

1,2-dimethoxy-3-pentadecylbenzene |

InChI |

InChI=1S/C23H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(24-2)23(21)25-3/h17,19-20H,4-16,18H2,1-3H3 |

InChI Key |

GRAFTXRUQGFLTL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)OC)OC |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)OC)OC |

Other CAS No. |

7461-75-8 |

Synonyms |

3-pentadecylveratrole |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

PDV belongs to a class of alkyl-substituted benzene derivatives with varying substituents. Below is a comparative analysis with structurally or functionally related compounds:

3-Pentadecylcatechol (PDC)

- Structural Differences : PDC has hydroxyl (-OH) groups at positions 1 and 2, whereas PDV features methoxy (-OCH₃) groups at these positions.

- Physicochemical Properties :

- Polarity : PDC is more polar due to hydroxyl groups, enhancing solubility in aqueous media. PDV’s methoxy groups reduce polarity, increasing lipid solubility .

- Stability : Methoxy groups in PDV confer resistance to enzymatic oxidation compared to PDC’s hydroxyl groups, which are prone to glucuronidation and sulfation .

- Biological Behavior :

Urushiol Derivatives

Urushiols (e.g., 3-heptadecylcatechol) share a catechol core with PDC but differ in alkyl chain length (C15 in PDV vs. C17 in urushiol).

- Toxicity: Urushiols are potent allergens due to catechol’s reactivity with skin proteins.

- Applications : Urushiols are avoided in medical research due to toxicity, whereas PDV’s stability makes it a candidate for drug delivery studies.

Alkylphenol Derivatives (e.g., Nonylphenol)

- Substituent Position: Nonylphenol has a single hydroxyl group and a branched alkyl chain, unlike PDV’s dimethoxy and linear C15 chain.

- Environmental Impact: Nonylphenol is an endocrine disruptor; PDV’s lack of free hydroxyl groups may reduce estrogenic activity, though this remains unstudied.

Data Table: Key Properties of PDV and Analogues

Research Findings and Implications

- Metabolic Studies : PDV’s methoxy groups prevent conjugation reactions, leading to slower hepatic clearance compared to PDC. This property is advantageous for designing lipophilic drug carriers .

- Toxicological Profile : While PDV’s reduced reactivity lowers acute toxicity, its long-term effects (e.g., bioaccumulation due to high logP) require further investigation.

- Synthetic Utility : PDV’s stability under physiological conditions makes it a reference compound for studying alkylbenzene metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.